1-Cycloheptyl-3-phenylthiourea

Description

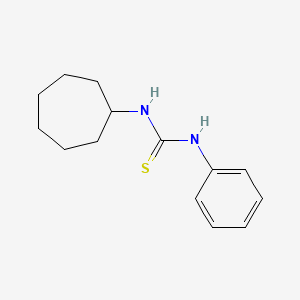

1-Cycloheptyl-3-phenylthiourea is a thiourea derivative characterized by a cycloheptyl group attached to the N1 position and a phenyl group at the N3 position. Thioureas are sulfur-containing compounds with the general structure R¹R²N–C(═S)–NR³R⁴, known for their versatility in hydrogen bonding, structural diversity, and applications in medicinal chemistry, catalysis, and materials science. This article compares its hypothetical features with similar compounds, focusing on substituent effects, structural parameters, and functional relevance.

Properties

Molecular Formula |

C14H20N2S |

|---|---|

Molecular Weight |

248.39 g/mol |

IUPAC Name |

1-cycloheptyl-3-phenylthiourea |

InChI |

InChI=1S/C14H20N2S/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H2,15,16,17) |

InChI Key |

QPRNTVXRTQJSMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)NC(=S)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cycloheptyl-3-phenylthiourea typically involves the reaction of cycloheptylamine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Cycloheptyl-3-phenylthiourea undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thiourea group into a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles, such as halides or alkoxides.

Common reagents and conditions used in these reactions include mild to moderate temperatures and solvents like dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cycloheptyl-3-phenylthiourea has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

Medicine: Research is ongoing to explore its potential as an enzyme inhibitor and its role in drug development for various diseases.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific target and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit significant variation in physical, chemical, and biological properties depending on substituent groups. Below is a comparative analysis of 1-cycloheptyl-3-phenylthiourea with selected analogs (Table 1), supported by experimental data from the literature.

Table 1: Comparison of Thiourea Derivatives

*Calculated based on molecular formula C₁₄H₁₈N₂S.

Key Comparative Insights

Substituent Effects on Solubility and Lipophilicity The cycloheptyl group in 1-cycloheptyl-3-phenylthiourea is larger and more lipophilic than the cyclopropyl group in or the 2-aminoethyl group in . This increases steric hindrance and reduces water solubility compared to analogs with polar substituents.

Hydrogen Bonding and Crystal Packing 1-(2-Aminoethyl)-3-phenylthiourea forms extended hydrogen-bonded tapes via N–H⋯S and N–H⋯N interactions. In contrast, the non-polar cycloheptyl group in the target compound likely limits H-bonding capacity, favoring van der Waals interactions. Acylated thioureas (e.g., 1-acetyl-3-phenylthiourea) show strong intramolecular H-bonding between the acyl oxygen and thiourea NH, stabilizing planar conformations.

Electron-withdrawing groups (e.g., acetyl in ) decrease electron density at the thiourea sulfur, altering reactivity in metal coordination or catalysis.

Biological and Functional Relevance

- Thioureas with heterocyclic substituents (e.g., 2-thiazolyl in ) may exhibit enhanced antimicrobial or antiviral activity due to sulfur and nitrogen interactions with biological targets.

- Halogenated analogs (e.g., ) are often explored for pesticidal or pharmaceutical applications owing to their stability and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.